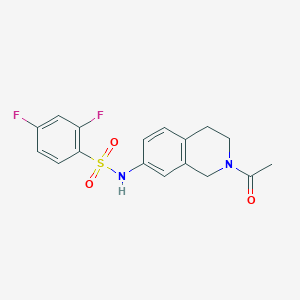

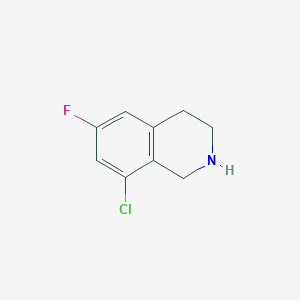

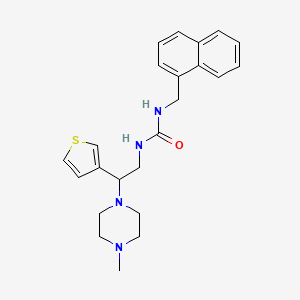

![molecular formula C6H5Cl2N3 B2585942 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 2139336-89-1](/img/structure/B2585942.png)

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known to exhibit a range of pharmacological effects .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique . This is a robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 226.49 and a boiling point of 345.2±42.0 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidines, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

In addition to their anti-inflammatory properties, pyrimidines also display antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular disease, and neurodegenerative disorders.

Antimicrobial Applications

Pyrimidines have been found to exhibit antimicrobial activities, including antibacterial, antiviral, and antifungal effects . This suggests potential applications in the treatment of various infectious diseases.

Antituberculosis Applications

Some pyrimidines have been found to exhibit antituberculosis effects . This suggests potential applications in the treatment of tuberculosis, a major global health problem.

Use as DPP-IV Inhibitors

2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes. They work by blocking the action of DPP-IV, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when needed and reduce the amount of glucose being produced by the liver when it’s not needed.

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have shown promising anticancer effects in vitro . For example, certain derivatives were found to be active against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 . These compounds were found to induce apoptosis, or programmed cell death, a process that is often defective in cancer cells .

Use in Synthesis of Other Compounds

2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine is an organic intermediate . It can be used in the synthesis of other compounds, including other pyrimidine derivatives. This makes it a valuable tool in medicinal chemistry and drug discovery.

Potential Applications in Blood Glucose Control

The pyrrolo[2,3-d]pyrimidinone analogue prepared from 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a potent DPP-IV inhibitor that can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia . This suggests potential applications in the management of blood glucose levels in patients with diabetes.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXRIIEMJOTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

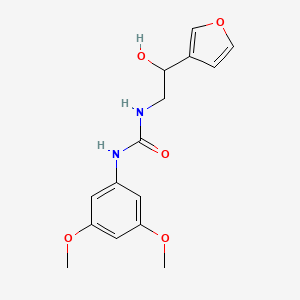

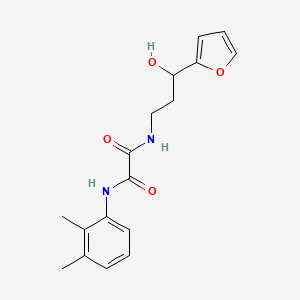

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

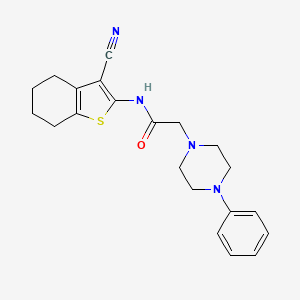

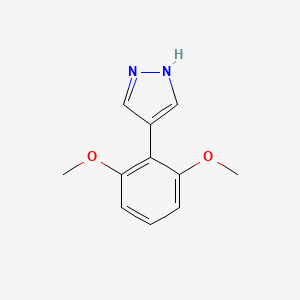

![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)

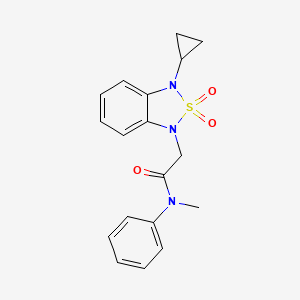

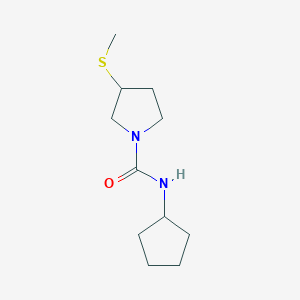

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)